molecular formula C12H23ClN2O4 B3030771 (3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride CAS No. 955138-54-2

(3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride

Cat. No.: B3030771
CAS No.: 955138-54-2
M. Wt: 294.77
InChI Key: HBFTTYWPCPPDIT-OZZZDHQUSA-N
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Description

(3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride (CAS: 955138-54-2) is a pyrrolidine-based compound featuring a tert-butyl ester at position 1, an ethyl ester at position 3, and an amino group at position 3. Its hydrochloride salt enhances solubility, making it valuable in pharmaceutical synthesis, particularly as a chiral building block for drug candidates targeting neurological or metabolic disorders . The stereochemistry (3S,4R) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFTTYWPCPPDIT-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673775
Record name 1-tert-Butyl 3-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955138-54-2
Record name 1-tert-Butyl 3-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and ethylamine.

    Formation of Pyrrolidine Ring: The key step involves the cyclization of the intermediate to form the pyrrolidine ring. This can be achieved through a series of reactions including nucleophilic substitution and cyclization.

    Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions, while the amino group is introduced via reductive amination.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride is used as an intermediate in the synthesis of various complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology

In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

  • (3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate (CAS: 895243-98-8) Key Difference: Enantiomeric configuration (3R,4S vs. 3S,4R). Properties: Similar molecular weight (258.31 g/mol) but distinct optical rotation and receptor-binding affinity. Industrial-grade purity (99%) is available, suggesting scalable synthesis . Applications: Used in parallel enantioselective studies to evaluate stereochemical impacts on drug efficacy .

Functional Group Variations

  • (3S,4R)-1-tert-Butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate (CAS: 849935-85-9) Key Difference: Hydroxyl group replaces the amino group at position 4. Properties: Lower molecular weight (259.3 g/mol) and higher hydrophilicity (pKa ~14.07). Priced at $660.45/g (95% purity), indicating niche applications . Applications: Intermediate for hydroxylated analogs in prodrug design .
  • (3S,4R)-4-Phenylpyrrolidine-1,3-dicarboxylic acid 1-tert-Butyl ester (CAS: 884048-45-7) Key Difference: Phenyl substituent at position 4 instead of amino. Properties: Increased lipophilicity (MW: 291.34 g/mol) and reduced solubility. Priced at $4,000/g, reflecting specialized use in hydrophobic scaffold development .

Halogenated and Heterocyclic Derivatives

  • (3S,4R)-1-tert-Butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1257850-08-0)
    • Key Difference : Bromo-pivalamidopyridinyl group at position 4.
    • Properties : Higher molecular weight (484.38 g/mol) and steric bulk. Priced at $400/g, used in kinase inhibitor research .

Positional Isomerism

  • (2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate HCl (CAS: 171110-72-8) Key Difference: Amino and ester groups at positions 2 and 4 (vs. 1 and 3). Properties: Altered conformation impacts target binding; 96% purity available for peptide mimetic studies .

Comparative Data Table

Compound (CAS) Substituents (Position 4) Molecular Weight (g/mol) Purity (%) Price ($/g) Key Applications
955138-54-2 (Target) Amino 258.31* N/A N/A Chiral drug intermediates
895243-98-8 (3R,4S isomer) Amino 258.31 99 Industrial Enantioselective studies
849935-85-9 Hydroxyl 259.30 95 660.45 Prodrug synthesis
884048-45-7 Phenyl 291.34 N/A 4,000 Hydrophobic scaffold development
1257850-08-0 Bromo-pivalamidopyridinyl 484.38 N/A 400 Kinase inhibitor research
171110-72-8 Amino (position 2) 258.31* 96 N/A Peptide mimetics

Biological Activity

The compound (3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride , also known by its CAS number 955138-54-2 , is a heterocyclic organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature and research findings.

  • Molecular Formula : C₁₂H₂₃ClN₂O₄
  • Molecular Weight : 294.77 g/mol
  • CAS Number : 955138-54-2

The compound features a pyrrolidine ring, which is central to its biological activity. Its structure includes two carboxylate groups that contribute to its pharmacological properties.

Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects.

  • Neurotransmitter Modulation :
    • The compound has been shown to interact with glutamate receptors , which play a crucial role in synaptic plasticity and cognitive functions. This interaction may provide therapeutic benefits in conditions like anxiety and depression.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in gastrointestinal diseases. This aligns with findings from related compounds that target inflammatory pathways.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine compounds, including (3S,4R)-1-tert-butyl 3-ethyl 4-aminopyrrolidine, exhibited neuroprotective effects in animal models of neurodegenerative diseases. The study reported improved cognitive function and reduced neuronal damage .

Study 2: Gastrointestinal Applications

Research focusing on gastrointestinal diseases highlighted the potential of this compound as a chemokine receptor inhibitor. In vitro assays showed that it could significantly reduce the migration of inflammatory cells to the gut lining, suggesting its utility in treating conditions such as Crohn's disease .

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
Neurotransmitter ModulationEnhances glutamate receptor activityJournal of Medicinal Chemistry
Anti-inflammatoryReduces cytokine levelsGastroenterology Research
NeuroprotectiveImproves cognitive functionJournal of Medicinal Chemistry

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying this compound while preserving its stereochemical integrity?

  • Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) and ethyl ester protecting groups to stabilize the pyrrolidine core during reactions. Key steps include:

  • Stereoselective amination : Use chiral auxiliaries or catalysts to maintain the (3S,4R) configuration, as seen in related pyrrolidine derivatives .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) effectively removes byproducts. For hydrochloride salts, ensure anhydrous conditions to prevent hydrolysis .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in sealed containers at 2–8°C, protected from moisture and light. Stability data from similar hydrochlorides suggest degradation occurs above 40°C .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose of waste via authorized hazardous chemical handlers .

Q. How can researchers confirm the compound’s enantiomeric purity and structural identity?

  • Answer :

  • Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (85:15 v/v) at 1.0 mL/min. Monitor UV absorbance at 210–220 nm, referencing retention times against standards .
  • 1H NMR : Compare integration ratios of characteristic protons (e.g., tert-butyl singlet at ~1.4 ppm, ethyl ester quartet at ~4.1 ppm). Note: Residual solvents (e.g., acetone) may appear as minor peaks, requiring cross-validation with LC/MS .

Advanced Research Questions

Q. How can stereochemical inconsistencies during synthesis be diagnosed and resolved?

  • Answer :

  • Diagnostic Tools :
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values for (3S,4R) configurations .
  • X-ray Crystallography : Resolve ambiguous NMR/HPLC data by determining the crystal structure of a derivative (e.g., a benzyl-protected intermediate) .
  • Mitigation : Optimize reaction temperature (–20°C to 0°C) and solvent polarity (e.g., dichloromethane) to suppress racemization .

Q. What strategies address contradictions between purity assessments (e.g., HPLC vs. NMR)?

  • Answer :

  • Cross-Validation : If HPLC indicates >98% purity but NMR shows impurities, use mass spectrometry (LC/MS) to detect non-UV-active contaminants (e.g., inorganic salts) .
  • Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Q. How does the compound’s stability under varying pH or temperature conditions impact experimental reproducibility?

  • Answer :

  • pH Sensitivity : The Boc group hydrolyzes under acidic conditions (pH < 3), while the ethyl ester is stable in neutral buffers. Pre-screen stability in buffer systems (e.g., PBS, Tris-HCl) via accelerated degradation studies .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) and adjust reaction/solvent choices accordingly .

Q. What reaction optimization techniques improve yield in downstream derivatization (e.g., peptide coupling)?

  • Answer :

  • Activating Agents : Use carbodiimides (e.g., EDC) with NHS esters to enhance coupling efficiency of the 4-amino group. Monitor progress via TLC (silica gel, Rf ~0.5 in ethyl acetate) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, but ensure thorough drying to prevent HCl-mediated side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
(3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride

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